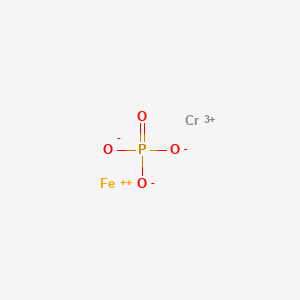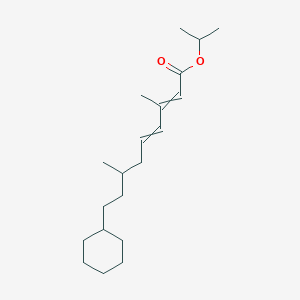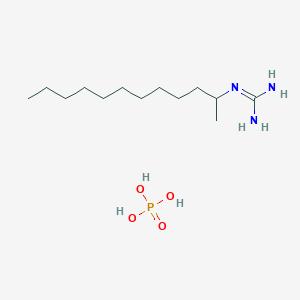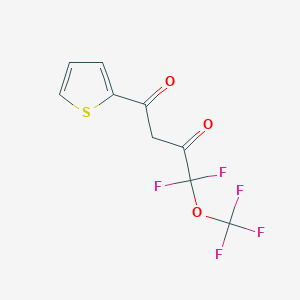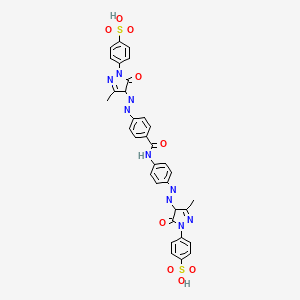![molecular formula C12H9NOS B14627226 2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl CAS No. 58808-29-0](/img/structure/B14627226.png)
2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1’-biphenyl is a chemical compound with the molecular formula C12H9NOS It is characterized by the presence of a biphenyl structure with an oxo-sulfanylidene amino group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1’-biphenyl typically involves the reaction of biphenyl-2-amine with sulfur-containing reagents under controlled conditions. One common method involves the use of sulfur dichloride (SCl2) in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo-sulfanylidene group to a thiol or sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted biphenyl derivatives.
科学的研究の応用
2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1’-biphenyl involves its interaction with specific molecular targets. The oxo-sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- **2-{[(oxo-λ4-sulfanylidene)amino]sulfanyl}aniline
- **2-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide
- **2-{[dimethyl(oxo)-'lamda’6-sulfanylidene]amino}acetic acid
Uniqueness
2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1’-biphenyl is unique due to its biphenyl structure combined with the oxo-sulfanylidene amino group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
CAS番号 |
58808-29-0 |
|---|---|
分子式 |
C12H9NOS |
分子量 |
215.27 g/mol |
IUPAC名 |
1-phenyl-2-(sulfinylamino)benzene |
InChI |
InChI=1S/C12H9NOS/c14-15-13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H |
InChIキー |
BLPBSONWJFXNKF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=S=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14627143.png)
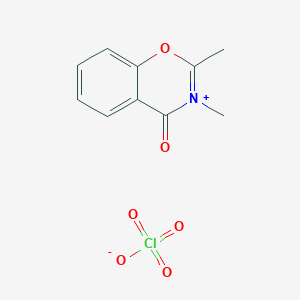
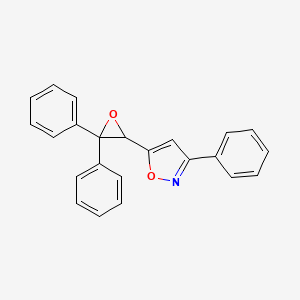
![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyanoacetamide](/img/structure/B14627165.png)
![Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)-](/img/structure/B14627166.png)
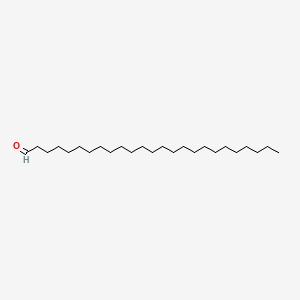
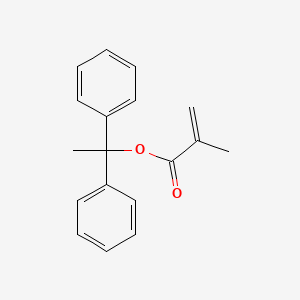
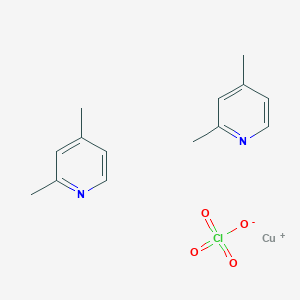
![Benzene, [(1-methyl-1-phenylethyl)seleno]-](/img/structure/B14627193.png)
